N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179483-93-2
Cat. No.: VC4285974
Molecular Formula: C21H24Cl2N6O
Molecular Weight: 447.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179483-93-2 |
|---|---|
| Molecular Formula | C21H24Cl2N6O |
| Molecular Weight | 447.36 |
| IUPAC Name | 2-N-(3-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-10-8-16(9-11-18)23-19-25-20(24-17-7-5-6-15(22)14-17)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H |
| Standard InChI Key | RIZLJAHWXVJXIV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl |
Introduction
N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound features a triazine core with various substituents, including chlorophenyl, ethoxyphenyl, and pyrrolidinyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Synthesis
The synthesis of N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves several key steps:
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Starting Materials: The synthesis often begins with chlorinated and fluorinated aromatic compounds, which react with triazine derivatives.
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Reaction Conditions: Specific conditions such as controlled temperature and pressure are required. Catalysts may be used to enhance reaction rates and yields.
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Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
This compound is of interest in medicinal chemistry, particularly in the development of anticancer agents. The triazine core is known for its biological activity, especially in inhibiting various enzymes and receptors involved in cancer progression.
Mechanism of Action
The mechanism of action likely involves interaction with specific protein targets within cancer cells. It may act as an inhibitor for certain kinases or enzymes that are crucial in cell signaling pathways related to proliferation and survival.
Research Findings
| Compound | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|
| N2-(3-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | Approximately 447.4 | Anticancer agents, medicinal chemistry |
| N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | Approximately 373.83 | Anticancer agents, enzyme inhibitors |
| N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | 433.3 | Anticancer agents, medicinal chemistry |
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